![molecular formula C18H20N6O2 B2994471 1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-05-0](/img/structure/B2994471.png)

1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antidepressant Potential

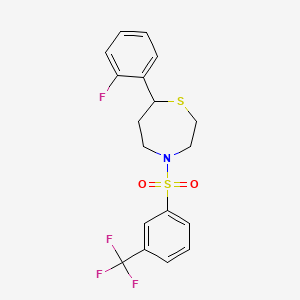

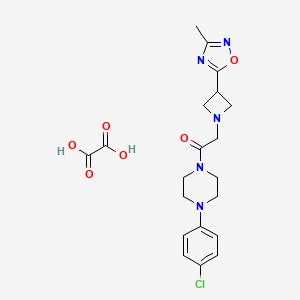

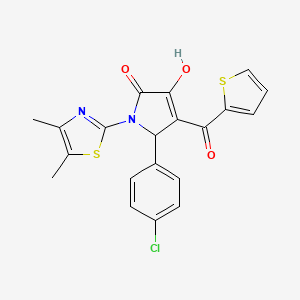

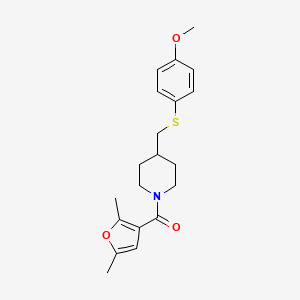

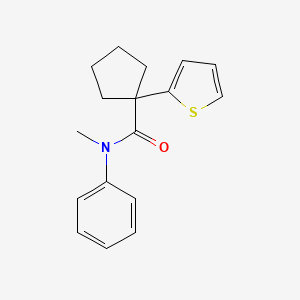

A notable study synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating them for serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies highlighted one compound's potential as an antidepressant, showing greater potency in antianxiety effects compared to the reference drug, diazepam. This underscores the compound's relevance in developing antidepressant and/or anxiolytic therapies (Zagórska et al., 2016).

Molecular Docking and Receptor Affinity Studies

Further research into the structure-activity relationships of novel arylpiperazinylalkyl purine derivatives demonstrated a spectrum of receptor activities, particularly targeting serotoninergic and dopaminergic receptors. Docking studies indicated the importance of substituents at specific positions for receptor affinity, offering insights into the design of compounds with potential antidepressant and anxiolytic-like activity (Zagórska et al., 2015).

Anticancer and Antiviral Activity

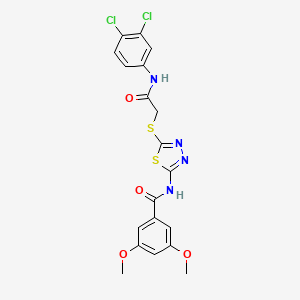

Research on imidazo[1,2-a]-s-triazine nucleosides revealed the chemical synthesis of novel purine analogues, exhibiting moderate activity against various viruses in tissue culture. This highlights the compound's potential in antiviral therapy development (Kim et al., 1978).

Corrosion Inhibition Properties

A study investigating the effects of imidazole and its derivatives on copper corrosion in seawater found these compounds act as mixed-type corrosion inhibitors. This application is critical for materials science, particularly in enhancing the longevity and durability of copper-based structures in marine environments (Mihajlović et al., 2017).

Green Synthesis Approaches

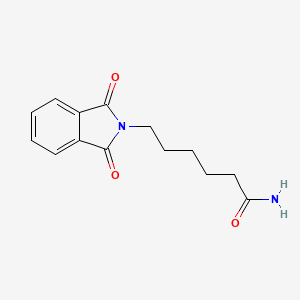

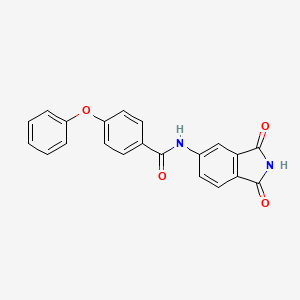

Efforts to develop environmentally friendly synthetic routes produced new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. This represents a step forward in sustainable chemistry, offering efficient and diastereoselective methods for synthesizing nitrogenated tricyclic cores (Bouzayani et al., 2018).

properties

IUPAC Name |

6-(2-anilinoethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-12-11-24-14-15(21(2)18(26)22(3)16(14)25)20-17(24)23(12)10-9-19-13-7-5-4-6-8-13/h4-8,11,19H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFPCDYXKZWRJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)

![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)